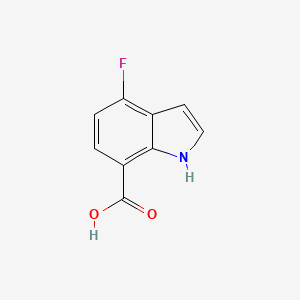

4-fluoro-1H-indole-7-carboxylic Acid

概要

説明

4-fluoro-1H-indole-7-carboxylic Acid: is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological and pharmacological activities, making them crucial in medicinal chemistry . The compound this compound is characterized by the presence of a fluorine atom at the 4th position and a carboxylic acid group at the 7th position of the indole ring .

準備方法

Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis, which involves the reaction of aryl hydrazines with ketones under acidic conditions .

Industrial Production Methods: Industrial production methods for 4-fluoro-1H-indole-7-carboxylic Acid often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of microwave irradiation to accelerate reaction times and improve efficiency .

化学反応の分析

Types of Reactions: 4-fluoro-1H-indole-7-carboxylic Acid undergoes various chemical reactions, including:

Electrophilic Substitution: Due to the electron-rich nature of the indole ring, electrophilic substitution reactions occur readily.

Oxidation and Reduction: The compound can undergo oxidation to form quinonoid structures or reduction to form dihydroindoles.

Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Electrophilic Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

Oxidation: Manganese dioxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products:

Electrophilic Substitution: Halogenated indoles, nitroindoles.

Oxidation: Quinonoid indoles.

Reduction: Dihydroindoles.

科学的研究の応用

4-Fluoro-1H-indole-7-carboxylic acid and its derivatives have applications in various scientific research fields, including pharmaceutical research. Some of these applications include:

Pharmaceutical Applications

- HIV-1 attachment inhibitors A series of substituted carboxamides at the indole C7 position of 4-fluoro-substituted indole have been synthesized and studied as HIV-1 attachment inhibitors . These inhibitors showed potency in cell-based assays against a pseudotype virus expressing a JRFL envelope . One analog, compound 4, exhibited a promising in vitro profile and favorable pharmacokinetic properties in preclinical species .

- CB1 receptor allosteric modulators Substituted 1H-indole-2-carboxamides related to compounds Org27569 (1), Org29647 (2) and Org27759 (3) have been synthesized and evaluated for CB1 allosteric modulating activity in calcium mobilization assays . Structure-activity relationship studies showed the modulation potency of this series .

- Antituberculosis activity New series of 5-fluoro-1H-indole-2,3-dione-3-thiosemicarbazones and 5-fluoro-1-morpholino/piperidinomethyl-1H-indole-2,3-dione-3-thiosemicarbazones were synthesized . The structures of the synthesized compounds were confirmed by spectral data, elemental analysis, and single crystal X-ray diffraction analysis .

Synthesis of Alkoxyindoles

4-fluoro indole can be used in the regioselective synthesis of 4- and 7-alkoxyindoles from 2,3-dihalophenols, which can be applied to the preparation of indole inhibitors of phospholipase A2 . An efficient and regioselective synthesis of 4- and 7-alkoxyindoles has been developed from commercially available starting materials such as 3-halophenols and 3-chloroanisole .

Other Indole Derivatives

Other research has explored the potential of different fluoro-indole derivatives:

- 4-FLUORO-7-INDOLE CARBOXYLIC ACID METHYL ESTER has potential pharmaceutical applications due to its unique structure and fluorine substitution .

- The specific N-methyl-D-aspartate (NMDA)-glycine site antagonist 5-fluoro indole-2-carboxylic acid (FICA) and NMDA, microinjected into the vasodepressor caudal ventrolateral medulla, were compared in spontaneously hypertensive rats (SHR) and in Wistar-Kyoto (WKY) rats .

- L-655,240 (3-[1-(4-chlorobenzyl)-5-fluoro-3-methyl-indol-2-yl]2,2-dimethylpropa noic acid) has been studied in vitro on the guinea-pig tracheal chain, pulmonary artery and thoracic aorta ring and shown to be a potent, competitive antagonist of contractions induced by the prostaglandin endoperoxide analogue, U-44069 .

作用機序

The mechanism of action of 4-fluoro-1H-indole-7-carboxylic Acid involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The fluorine atom enhances the compound’s stability and bioavailability, making it a potent pharmacophore .

類似化合物との比較

Indole-3-acetic Acid: A plant hormone involved in growth and development.

5-fluoroindole: Another fluorinated indole derivative with similar biological activities.

Indole-7-carboxylic Acid: Lacks the fluorine atom but shares the carboxylic acid group.

Uniqueness: 4-fluoro-1H-indole-7-carboxylic Acid is unique due to the presence of both the fluorine atom and the carboxylic acid group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and bioavailability, while the carboxylic acid group increases its solubility and reactivity .

生物活性

4-Fluoro-1H-indole-7-carboxylic acid (CAS Number: 313337-34-7) is a derivative of indole, a bicyclic structure known for its presence in many biologically active compounds. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and enzymatic inhibition.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a fluorine atom at the 4-position and a carboxylic acid group at the 7-position of the indole ring, which plays a crucial role in its biological activity.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against various enzymes, particularly indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO). These enzymes are involved in the metabolism of tryptophan and are implicated in cancer progression and immune regulation.

Inhibitory Potency :

- IDO1 IC50 : Approximately 40.7 μM

- TDO IC50 : Approximately 99.2 μM

These values indicate that while the compound shows promising inhibitory activity against IDO1, its efficacy against TDO is comparatively lower .

Anticancer Activity

This compound has been evaluated for its anticancer properties. It was found to exhibit cytotoxic effects against various cancer cell lines. In studies involving a panel of human cancer cell lines, derivatives of indole carboxylic acids showed growth inhibition with GI50 values ranging from 0.03 to 0.61 μM across different tumor types .

Case Study :

A specific study highlighted that compounds derived from indole carboxylic acids demonstrated potent anticancer activity against leukemia cell lines with an EC50 value as low as 720 nM, indicating strong potential as lead compounds for further development .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the indole scaffold significantly affect the biological activity of these compounds. The presence of the carboxyl group at the 7-position is critical for maintaining inhibitory activity against IDO1 and TDO. Alterations such as removing or substituting this group often resulted in diminished inhibition .

Summary of Findings

| Compound | Target Enzyme | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | IDO1 | 40.7 | Significant inhibitor; potential for cancer therapy |

| TDO | 99.2 | Weaker inhibition compared to IDO1 |

特性

IUPAC Name |

4-fluoro-1H-indole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-7-2-1-6(9(12)13)8-5(7)3-4-11-8/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDLCLHCOKQFBPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468859 | |

| Record name | 4-fluoro-1H-indole-7-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313337-34-7 | |

| Record name | 4-fluoro-1H-indole-7-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。